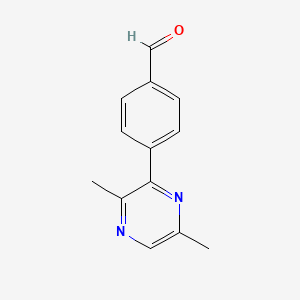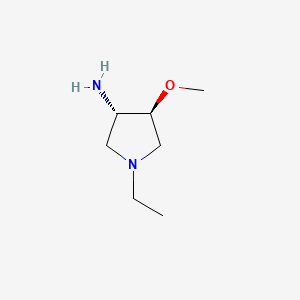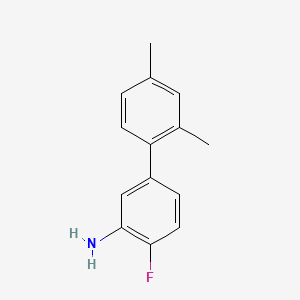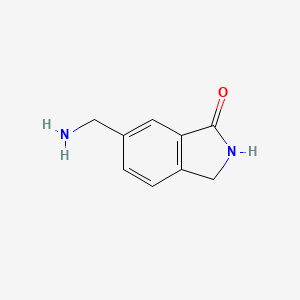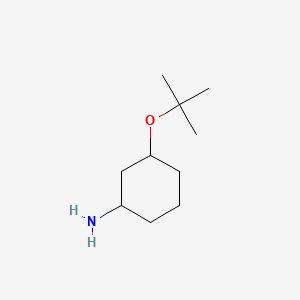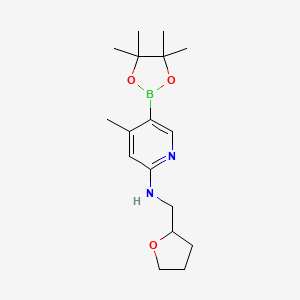
4-tert-butoxyisophthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butoxyisophthalonitrile: is an organic compound with the molecular formula C12H12N2O . It is a derivative of isophthalonitrile, where a tert-butoxy group is attached to the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butoxyisophthalonitrile typically involves the following steps:
Starting Material: The process begins with isophthalonitrile.
Substitution Reaction: The isophthalonitrile undergoes a substitution reaction with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions: 4-tert-Butoxyisophthalonitrile can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted isophthalonitrile derivatives.
Aplicaciones Científicas De Investigación
4-tert-Butoxyisophthalonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic properties is ongoing.
Industry: It is used in the production of high-performance materials, such as resins and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-tert-butoxyisophthalonitrile involves its interaction with various molecular targets. The tert-butoxy group can enhance the compound’s solubility and reactivity, allowing it to participate in a wide range of chemical reactions. The nitrile groups can interact with enzymes and other proteins, potentially leading to biological activity.
Comparación Con Compuestos Similares
Isophthalonitrile: The parent compound without the tert-butoxy group.
4-tert-Butylisophthalonitrile: A similar compound with a tert-butyl group instead of a tert-butoxy group.
4-tert-Butylphthalonitrile: Another derivative with a tert-butyl group on a different position of the benzene ring.
Uniqueness: 4-tert-Butoxyisophthalonitrile is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it a valuable intermediate in organic synthesis and material science.
Propiedades
Número CAS |
166976-22-3 |
|---|---|
Fórmula molecular |
C12H12N2O |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
4-[(2-methylpropan-2-yl)oxy]benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C12H12N2O/c1-12(2,3)15-11-5-4-9(7-13)6-10(11)8-14/h4-6H,1-3H3 |
Clave InChI |
ZZGBUVBSBRGIFA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=C(C=C(C=C1)C#N)C#N |
SMILES canónico |
CC(C)(C)OC1=C(C=C(C=C1)C#N)C#N |
Sinónimos |
4-tert-butoxyisophthalonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


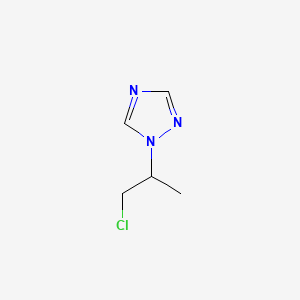
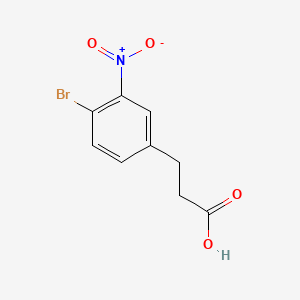

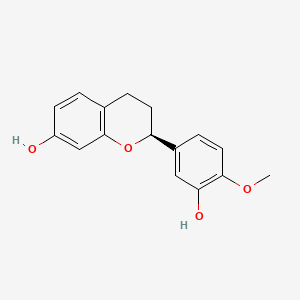
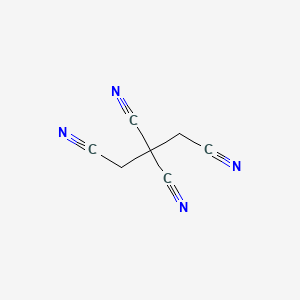
![2-Oxa-6-azaspiro[3.4]octan-7-one](/img/structure/B597332.png)
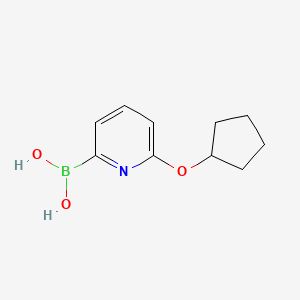
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine](/img/structure/B597335.png)
